molecular formula C19H13FN6O3 B2377543 N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396686-61-5

N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2377543
CAS No.: 1396686-61-5
M. Wt: 392.35
InChI Key: NKGHHCLTPXHPDU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, an oxo group, a pyrazinyl group, and an oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrazinyl and oxadiazolyl derivatives, followed by their coupling with the fluorophenyl and pyridinyl moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific transformations being targeted. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-fluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide include other fluorophenyl derivatives, oxadiazole-containing compounds, and pyridinylacetamides. These compounds may share structural features and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structure may confer unique biological activities and chemical reactivity compared to other related compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O3/c20-13-3-1-2-4-14(13)23-16(27)11-26-10-12(5-6-17(26)28)19-24-18(25-29-19)15-9-21-7-8-22-15/h1-10H,11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHHCLTPXHPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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